1-(Naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid
Overview
Description
1-(Naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that combines a naphthalene moiety with a piperazine ring, a nitrophenyl group, and an oxalic acid component
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine typically involves multiple steps:
Formation of Naphthalen-1-ylmethyl Chloride: This can be achieved by reacting naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.
Synthesis of 4-(2-Nitrophenyl)sulfonylpiperazine: This involves the reaction of piperazine with 2-nitrobenzenesulfonyl chloride in a suitable solvent like dichloromethane, under basic conditions provided by a base such as triethylamine.
Coupling Reaction: The final step involves the coupling of naphthalen-1-ylmethyl chloride with 4-(2-nitrophenyl)sulfonylpiperazine in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The oxalic acid component can undergo hydrolysis under acidic or basic conditions to yield simpler carboxylic acids.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, aprotic solvents like dimethylformamide.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: 1-(Naphthalen-1-ylmethyl)-4-(2-aminophenyl)sulfonylpiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Carboxylic acids derived from oxalic acid.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biochemical pathways, particularly those involving sulfonyl and nitrophenyl groups.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The naphthalene and piperazine moieties can facilitate binding to hydrophobic pockets in proteins, while the nitrophenyl and sulfonyl groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)-4-(2-aminophenyl)sulfonylpiperazine: Similar structure but with an amino group instead of a nitro group.
1-(Naphthalen-1-ylmethyl)-4-(2-methylphenyl)sulfonylpiperazine: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
1-(Naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine is unique due to the presence of both a nitrophenyl group and an oxalic acid component, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups in a single molecule makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-4-(2-nitrophenyl)sulfonylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S.C2H2O4/c25-24(26)20-10-3-4-11-21(20)29(27,28)23-14-12-22(13-15-23)16-18-8-5-7-17-6-1-2-9-19(17)18;3-1(4)2(5)6/h1-11H,12-16H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWAFPCFLDSLKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-].C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O8S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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